Cas no 933688-13-2 (octahydro-1H-pyrano[4,3-b]pyridine)

Octahydro-1H-pyrano[4,3-b]pyridine is a saturated heterocyclic compound featuring a fused pyranopyridine scaffold. Its rigid bicyclic structure and nitrogen-oxygen functionality make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's high stability and defined stereochemistry enable precise modifications, facilitating its use in the development of bioactive molecules. Its versatility as a building block allows for applications in medicinal chemistry, particularly in the design of CNS-targeting agents and enzyme inhibitors. The saturated ring system enhances metabolic stability, while the heteroatom arrangement offers opportunities for hydrogen bonding and coordination, broadening its utility in drug discovery and material science.
octahydro-1H-pyrano[4,3-b]pyridine structure
933688-13-2 structure
Product Name:octahydro-1H-pyrano[4,3-b]pyridine
CAS No:933688-13-2
MF:C8H15NO
MW:141.210802316666
CID:5228220
PubChem ID:43608927
Update Time:2026-03-07

octahydro-1H-pyrano[4,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • octahydro-2H-pyrano[4,3-b]pyridine
    • octahydro-1H-pyrano[4,3-b]pyridine
    • AKOS009624673
    • 933688-13-2
    • DB-188833
    • CS-0102317
    • 2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine
    • SCHEMBL16877684
    • EN300-147885
    • Inchi: 1S/C8H15NO/c1-2-7-6-10-5-3-8(7)9-4-1/h7-9H,1-6H2
    • InChI Key: OPSDHEWDTCRNPP-UHFFFAOYSA-N
    • SMILES: C12CCOCC1CCCN2

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 21.3Ų

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Additional information on octahydro-1H-pyrano[4,3-b]pyridine

Professional Introduction to Octahydro-1H-Pyrano[4,3-b]Pyridine (CAS No. 933688-13-2)

Octahydro-1H-pyrano[4,3-b]pyridine, a compound with the CAS number 933688-13-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The fused ring system of octahydro-1H-pyrano[4,3-b]pyridine presents a unique scaffold that has been explored for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and neuropharmacology.

The molecular framework of this compound consists of a pyrane ring fused with a pyridine moiety, creating a versatile platform for chemical modifications. Such structural features are highly valued in medicinal chemistry due to their ability to modulate biological activity while maintaining stability. Recent studies have highlighted the compound's role as a key intermediate in synthesizing molecules with potential therapeutic benefits. The< strong> octahydro-1H-pyrano[4,3-b]pyridine scaffold has been investigated for its interactions with various biological targets, including receptors and enzymes that play crucial roles in neurological and psychiatric disorders.

In the realm of academic research, the synthesis and characterization of octahydro-1H-pyrano[4,3-b]pyridine have been subjects of numerous publications. Researchers have employed advanced synthetic methodologies to optimize the production of this compound, focusing on yield enhancement and purity improvement. The development of efficient synthetic routes has been crucial for enabling further exploration of its pharmacological profile. For instance, recent advancements in catalytic processes have allowed for the streamlined preparation of derivatives of octahydro-1H-pyrano[4,3-b]pyridine, facilitating rapid screening for new drug candidates.

The pharmacological potential of octahydro-1H-pyrano[4,3-b]pyridine has been extensively studied in preclinical models. Preliminary findings suggest that this compound exhibits promising activity in modulating neurotransmitter systems relevant to conditions such as depression, anxiety, and cognitive dysfunction. The ability of octahydro-1H-pyrano[4,3-b]pyridine to interact with specific binding sites has been attributed to its structural features, which allow for precise targeting of biological pathways. These interactions have been investigated using computational modeling and experimental techniques, providing insights into the compound's mechanism of action.

One notable area of research involves the exploration of octahydro-1H-pyrano[4,3-b]pyridine as a precursor for developing novel antipsychotic and antidepressant agents. The compound's ability to modulate serotonin and dopamine receptors has made it a subject of interest for treating neuropsychiatric disorders. Additionally, its potential role in enhancing cognitive functions has been highlighted in studies examining its effects on memory and learning processes. These findings underscore the importance of octahydro-1H-pyrano[4,3-b]pyridine as a valuable building block in drug discovery efforts.

The chemical versatility of octahydro-1H-pyrano[4,3-b]pyridine also extends to its applications in material science and industrial chemistry. Researchers have explored its use as a ligand in catalytic systems and as a component in specialty chemicals. The compound's stability under various conditions makes it suitable for use in formulations requiring high thermal and chemical resistance. Furthermore, its unique electronic properties have been exploited in the development of organic electronic materials, contributing to advancements in areas such as OLEDs (organic light-emitting diodes) and sensors.

In conclusion, the significance of cannot be overstated. Its multifaceted applications span across pharmaceuticals, materials science, and industrial chemistry, making it a compound of great interest to researchers worldwide. The ongoing exploration of its pharmacological properties continues to yield promising results that may lead to novel therapeutic interventions for various diseases. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further, reinforcing its position as a cornerstone in modern chemical research.

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